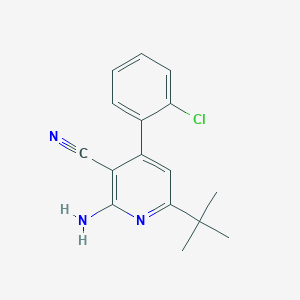

2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-amino-6-tert-butyl-4-(2-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c1-16(2,3)14-8-11(12(9-18)15(19)20-14)10-6-4-5-7-13(10)17/h4-8H,1-3H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPGGFBSRCMPBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2Cl)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chlorophenyl Substitution: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chlorobenzene and a suitable base.

Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Synthetic Reactions and Pathway

The compound is synthesized via a multi-step protocol involving:

Amino Group (-NH<sub>2</sub>)

-

Nucleophilic substitution : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

-

Diazotization : Generates diazonium salts under HNO<sub>2</sub>/HCl, enabling coupling with phenols or amines.

Nitrile Group (-C≡N)

-

Hydrolysis :

-

Acidic (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O): Converts to carboxylic acid ().

-

Basic (NaOH/H<sub>2</sub>O<sub>2</sub>): Forms amide ().

-

-

Reduction :

(89% yield, confirmed by <sup>1</sup>H NMR).

Aromatic Ring Modifications

-

Electrophilic substitution :

-

Chlorophenyl ring undergoes nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at para position due to -Cl directing effect.

-

Mechanistic Influences

-

Steric effects : The tert-butyl group at position 6 hinders reactions at adjacent sites, favoring meta substitution on the chlorophenyl ring.

-

Electronic effects :

-

Chlorine (-Cl) withdraws electrons, activating the ring for nucleophilic attack.

-

Methoxy groups (in analogs) donate electrons, altering regioselectivity.

-

Reaction Optimization Data

Stability and Side Reactions

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile typically involves multiple steps:

- Formation of the Nicotinonitrile Core : This can be achieved through condensation reactions between suitable aldehydes and nitriles under basic conditions.

- Introduction of the Chlorophenyl Group : Often accomplished via Friedel-Crafts acylation reactions using chlorobenzoyl chloride in the presence of Lewis acid catalysts.

- Addition of the Tert-Butyl Group : Introduced through alkylation reactions using tert-butyl bromide and strong bases like potassium tert-butoxide.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, allowing for the preparation of more complex molecules with potential applications in various chemical industries.

Biology

- Antimicrobial Activity : Research indicates that 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms that may involve the inhibition of specific cancer cell growth pathways.

Medicine

- Pharmaceutical Intermediate : The compound is explored as a pharmaceutical intermediate in drug development processes, particularly for creating novel therapeutic agents targeting various diseases.

Industry

- Specialty Chemicals and Materials : Utilized in the synthesis of advanced materials and specialty chemicals, contributing to innovations in material science and industrial applications.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of nicotinonitriles exhibit significant antimicrobial activity against various bacterial strains, suggesting that modifications like those seen in 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile could lead to enhanced efficacy .

- Anticancer Research : Investigations into nicotinonitrile derivatives have shown promise in inhibiting tumor growth in vitro, highlighting the potential for this compound in cancer therapeutics .

- Pharmaceutical Development : Ongoing research is exploring the use of this compound as an intermediate in synthesizing new drugs aimed at treating chronic diseases .

Mechanism of Action

The mechanism of action of 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The tert-butyl group in the target compound distinguishes it from other nicotinonitriles in the evidence, which commonly feature aromatic (e.g., phenyl, chlorophenyl) or heterocyclic substituents. For example:

- 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-2-(p-tolylamino)nicotinonitrile (3k): Contains dual chlorophenyl groups and a p-tolylamino substituent, yielding a melting point of 205–206°C and 83% synthesis yield .

- 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile: Features a naphthyl group, resulting in distinct dihedral angles (55.04°–75.87°) and a stabilized crystal structure via hydrogen bonding .

- 2-Amino-6-(3-hydroxy-phenyl)-4-(3-nitro-phenyl)-nicotinonitrile (9a): Incorporates polar nitro and hydroxy groups, leading to a high melting point (286°C) but lower yield (48%) .

Physical Properties

Melting Points :

- Chlorophenyl-containing analogs (e.g., 3k, 3l) exhibit melting points of 200–206°C .

- Hydroxy/nitro-substituted derivatives (e.g., 9a) show higher melting points (286°C) due to hydrogen bonding .

- The tert-butyl group in the target compound may reduce melting points compared to polar analogs, aligning with trends for bulky alkyl substituents.

- Spectral Data: NMR and IR spectra for analogs confirm the presence of amino (–NH2), cyano (–CN), and aryl groups . The tert-butyl group would produce distinct 1H NMR signals (singlet at ~1.3 ppm for –C(CH3)3) and 13C NMR peaks (~29 ppm for CH3 and ~35 ppm for quaternary carbon).

Biological Activity

2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile (CAS No. 344264-44-4) is a complex organic compound belonging to the class of nicotinonitriles. Its unique structure, which includes an amino group, a tert-butyl group, and a chlorophenyl group, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C16H16ClN3

- Molecular Weight : 285.77 g/mol

- Boiling Point : Approximately 441.8 °C (predicted)

- Density : 1.22 g/cm³ (predicted)

The biological activity of 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile is largely attributed to its interaction with various molecular targets, particularly enzymes involved in neurotransmitter regulation. The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in the cholinergic system and have implications in neurodegenerative diseases such as Alzheimer's disease (AD) .

Antioxidant and Neuroprotective Effects

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in protecting neuronal cells from oxidative stress—a key factor in neurodegenerative diseases .

Cholinesterase Inhibition

The inhibition of AChE and BChE by 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile is particularly noteworthy. Dual inhibition may enhance acetylcholine levels, potentially improving cognitive functions impaired in conditions like AD .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary studies suggest that derivatives of nicotinonitriles can exhibit antibacterial and antifungal activities, making them candidates for further pharmacological development .

Case Studies and Experimental Data

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-(tert-butyl)-4-(2-chlorophenyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include:

- Cyano-group introduction : A nitrile group is introduced via nucleophilic substitution or condensation reactions under anhydrous conditions.

- Substituent incorporation : The tert-butyl and 2-chlorophenyl groups are added using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on precursor availability.

- Solvent and catalyst optimization : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred solvents due to their polarity and inertness, while potassium hydroxide (KOH) is often used as a base catalyst .

- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation. Post-synthesis purification involves column chromatography or recrystallization in methanol .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming stereochemical details?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups in analogs) .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and electronic environments. For example, aromatic protons near electron-withdrawing groups (e.g., Cl, CN) show downfield shifts.

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) .

Q. What purification strategies are recommended to achieve high-purity (>95%) material for biological assays?

- Methodological Answer :

- Recrystallization : Slow evaporation of methanol solutions yields crystals suitable for SCXRD and reduces impurities .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates by polarity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values.

- Dynamic effects in NMR : Consider temperature-dependent NMR to account for conformational flexibility (e.g., tert-butyl rotation).

- SCXRD as ground truth : Use crystallographic data to validate substituent positions and resolve ambiguities from overlapping NMR peaks .

Q. What computational approaches predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Focus on hydrogen bonds (N–H⋯N) and hydrophobic contacts with tert-butyl/chlorophenyl groups.

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .

Q. How do steric and electronic effects of the tert-butyl and 2-chlorophenyl groups influence reactivity in derivatization reactions?

- Methodological Answer :

- Steric hindrance : The tert-butyl group reduces nucleophilic substitution rates at adjacent positions, favoring electrophilic aromatic substitution at the 4-phenyl ring.

- Electronic effects : The electron-withdrawing Cl substituent directs electrophiles to meta/para positions.

- Experimental validation : Compare reaction outcomes with analogs lacking bulky substituents (e.g., methyl instead of tert-butyl) .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

- Methodological Answer :

- Solvent screening : Test polar aprotic (DMSO) vs. protic (methanol) solvents.

- Additive use : Introduce trace acetic acid to promote hydrogen-bonded networks (N–H⋯O interactions).

- Temperature gradients : Slow cooling from 50°C to 4°C enhances crystal nucleation .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.